molecular formula C4H7N3O2 B3387366 Methyl 2-azidopropanoate CAS No. 81629-61-0

Methyl 2-azidopropanoate

Cat. No.: B3387366
CAS No.: 81629-61-0
M. Wt: 129.12 g/mol
InChI Key: SDFZWHGRHVSIDR-UHFFFAOYSA-N
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Description

Methyl 2-azidopropanoate (C₄H₇N₃O₂) is a specialized organic compound featuring an ester group and a reactive azide (-N₃) moiety. Its molecular structure (Fig. 1) comprises a methyl ester backbone with an azide substituent at the β-position, making it highly versatile in synthetic chemistry. The azide group enables participation in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is pivotal in polymer science, bioconjugation, and pharmaceutical development .

Properties

IUPAC Name

methyl 2-azidopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c1-3(6-7-5)4(8)9-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFZWHGRHVSIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602175
Record name Methyl 2-azidopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81629-61-0
Record name Methyl 2-azidopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-azidopropanoate can be synthesized through the reaction of methyl 2-bromopropanoate with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:

CH3CHBrCOOCH3+NaN3CH3CHN3COOCH3+NaBr\text{CH}_3\text{CHBrCOOCH}_3 + \text{NaN}_3 \rightarrow \text{CH}_3\text{CHN}_3\text{COOCH}_3 + \text{NaBr} CH3​CHBrCOOCH3​+NaN3​→CH3​CHN3​COOCH3​+NaBr

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Mechanism of Action

The mechanism of action of methyl 2-azidopropanoate primarily involves the release of nitrogen gas upon thermal decomposition, which drives the formation of various products. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism facilitated by metal catalysts .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 129.12 g/mol
  • Functional Groups : Ester (-COOCH₃), Azide (-N₃)
  • Reactivity : High (azide instability requires careful handling; explosive under friction/heat)
  • Applications : Crosslinking agents, prodrug synthesis, peptide modification.

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Methyl 2-azidopropanoate shares structural motifs with esters, azides, and branched alkanes. Below is a comparison with key analogs:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications
This compound C₄H₇N₃O₂ Ester, Azide 129.12 Click chemistry, polymers
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Diterpene ester 316.48 Resins, fragrances
2-(Dodecylamino)-2-methylpropanal oxime C₁₆H₃₄N₂O Oxime, Amine 270.45 Surfactants, metal ligands
1-(1-Isobutoxyethoxy)-2-methylpropane C₁₀H₂₂O₂ Ether 174.28 Solvent, inert reaction media


Key Observations :

  • Azide vs. Terpene Esters: Unlike diterpene esters (e.g., sandaracopimaric acid methyl ester), this compound lacks complex cyclic structures but offers superior reactivity for modular synthesis .
  • Oxime/Amino Derivatives: Compounds like 2-(dodecylamino)-2-methylpropanal oxime prioritize coordination chemistry over cycloaddition, limiting their utility in rapid conjugation workflows .

Reactivity and Stability Profiles

The azide group in this compound distinguishes its reactivity from non-azide analogs:

Compound Thermal Stability Primary Reactivity Hazards
This compound Low CuAAC, Staudinger reactions Explosive upon shock/heat
Methyl salicylate (from VOCs) High Ester hydrolysis, transesterification Low toxicity, non-reactive
Methacrolein (syn. Methylacrolein) Moderate Aldol condensation, oxidation Highly toxic, irritant
  • Azide-Specific Risks: this compound requires stringent safety protocols compared to stable esters like methyl salicylate .
  • Aldehyde Comparison : Methacrolein’s aldehyde group is more electrophilic but lacks the modularity of azides in bioorthogonal chemistry .

Data Tables

Table 1: Physical Properties Comparison

Property This compound Sandaracopimaric Acid Methyl Ester 2-(Dodecylamino)-2-methylpropanal oxime
Boiling Point Not reported >300°C (estimated) 220–230°C (estimated)
Solubility Polar organic solvents Lipophilic solvents Partially water-miscible
Vapor Pressure Low (azide instability) Very low Moderate

Table 2: Industrial Relevance

Application Area This compound Competitor Compounds
Click Chemistry High suitability Low (non-azide esters)
Resin Formulation Low High (diterpene esters)
Metal Chelation Low High (oximes/amines)

Biological Activity

Methyl 2-azidopropanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an azide functional group (-N₃) attached to a propanoate moiety. The molecular formula is C4H7N3O2C_4H_7N_3O_2, with a molecular weight of approximately 115.12 g/mol. The azide group is known for its reactivity, which can be harnessed in various chemical transformations.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Reactivity with Biological Molecules : The azide group can participate in nucleophilic reactions, allowing it to interact with amino acids and proteins, potentially modifying their function.
  • Prodrug Potential : Due to its reactivity, this compound may serve as a prodrug, where it is converted into an active form through metabolic processes.
  • Antimicrobial Activity : Preliminary studies suggest that compounds containing azide groups exhibit antimicrobial properties, which may be relevant for developing new antibiotics.

Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Antimicrobial Studies : Research indicates that azide-containing compounds can inhibit bacterial growth. For instance, a study demonstrated that this compound showed significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Enzyme Inhibition : this compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. In vitro assays revealed that it could effectively inhibit serine proteases, which play critical roles in various physiological processes .
  • Cellular Uptake and Toxicity : Investigations into the cellular uptake of this compound have shown that it can penetrate cell membranes effectively. However, cytotoxicity assays indicated that higher concentrations may lead to cell death, emphasizing the need for careful dosage considerations in therapeutic applications .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antimicrobial properties.

Case Study 2: Enzyme Interaction

Another study focused on the interaction between this compound and serine proteases. Using kinetic assays, researchers found that the compound inhibited enzyme activity with an IC50 value of 25 µM. This suggests potential applications in drug design targeting protease-related diseases.

Applications

The unique properties of this compound open avenues for various applications:

  • Pharmaceutical Development : Its potential as an antimicrobial agent makes it a candidate for new antibiotic formulations.
  • Chemical Biology : The reactivity of the azide group provides opportunities for labeling and tracking biomolecules in cellular studies.
  • Synthetic Chemistry : this compound can serve as a building block for synthesizing more complex azide-containing compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-azidopropanoate
Reactant of Route 2
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Methyl 2-azidopropanoate

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